molecular formula C28H34FN3O5 B2960390 SSTR5 antagonist 1 CAS No. 1628741-91-2

SSTR5 antagonist 1

カタログ番号 B2960390
CAS番号: 1628741-91-2
分子量: 511.594
InChIキー: UQRAIIGEZLINAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SSTR5 antagonist 1, also known as SCO-240, is a selective and orally available antagonist of the somatostatin receptor subtype 5 (SSTR5) . It has been studied for its potential to treat growth hormone-related disorders . The antagonist has shown to be safe and well-tolerated at all tested doses (1–160 mg/man/day) .


Synthesis Analysis

The synthesis of SSTR5 antagonist 1 involves a systematic survey of changes in the central core and head piece while maintaining the diphenyl tail group constant . The azaspirodecanone 10 emerged as a new highly potent and selective SSTR5 antagonist .

科学的研究の応用

1. Glycemic Control in Diabetes

  • Endocrine Effects : SSTR5 antagonists have been shown to improve glycemic control in diabetes by influencing insulin and glucagon-like peptide-1 (GLP-1) secretion. Antagonism of the SSTR5 receptor results in increased levels of systemic GLP-1 and stimulates insulin secretion, thereby aiding in better glycemic management (Farb et al., 2017).

2. Pharmacokinetic Profiles

  • Drug Development : Research on SSTR5 antagonists includes efforts to improve their pharmacokinetic profiles and reduce undesirable effects, such as hERG inhibition. This optimization is crucial for developing more effective anti-diabetic drugs (Yamasaki et al., 2017).

3. Synergy with Other Therapeutics

  • Combined Therapy : SSTR5 antagonists, when used in combination with other agents like DPP-4 inhibitors, show synergistic effects, significantly increasing circulating active GLP-1 and insulin levels in response to glucose, offering a potential strategy for more effective diabetes treatment (Liu et al., 2018).

4. Impact on Gut Hormone Secretion

  • Gut Hormone Regulation : Antagonizing SSTR5, along with SSTR2, has been found to enhance GLP-1 secretion in the gut, leading to improved glucose control. This is particularly notable as it suggests a GLP-1 receptor–dependent mechanism for glycemic improvement (Jepsen et al., 2021).

5. Design and Structural Analysis

  • Molecular Design : Studies have focused on the design and structural analysis of novel SSTR5 antagonists, aiming to develop compounds with enhanced potency and selectivity for potential therapeutic applications (Hirose et al., 2017).

6. Effects on Cell Proliferation and Hormone Secretion

  • Cellular Impact : Research has also been conducted on the differential effects of SSTR5 antagonists on cell proliferation and hormone secretion in specific contexts, such as inflamed uterine tissue (Jana et al., 2020).

Safety And Hazards

SSTR5 antagonist 1 has been found to be safe and well-tolerated in a phase 1 clinical trial . The trial evaluated the safety and tolerability, pharmacokinetics, and pharmacodynamics of a single oral dose of SCO-240 .

将来の方向性

The robust effects of SSTR5 antagonist 1 on growth hormone secretion suggest that it may offer an oral treatment option for growth hormone-related disorders . SCOHIA PHARMA, Inc., the company behind the development of this antagonist, is actively seeking a partner worldwide for further development and commercialization of SCO-240 .

特性

IUPAC Name

1-[2-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN3O5/c1-3-35-23-13-19(14-24(36-4-2)26(23)20-5-7-22(29)8-6-20)16-31-17-28(18-31)15-25(30-37-28)32-11-9-21(10-12-32)27(33)34/h5-8,13-14,21H,3-4,9-12,15-18H2,1-2H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRAIIGEZLINAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CC4(C3)CC(=NO4)N5CCC(CC5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SSTR5 antagonist 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。